molecular formula C13H11ClO B1621339 [3-(4-Chlorophenyl)phenyl]methanol CAS No. 773872-39-2

[3-(4-Chlorophenyl)phenyl]methanol

Cat. No.: B1621339
CAS No.: 773872-39-2
M. Wt: 218.68 g/mol
InChI Key: WBRGFIOYXJHTHH-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)phenyl]methanol is an organic compound characterized by the presence of a chlorine atom and two phenyl groups attached to a central methanol moiety. It is a colorless solid with a benzene-like aroma and is soluble in ethanol and ether but practically insoluble in water .

Mechanism of Action

Target of Action

The primary targets of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. The compound is structurally similar to other bioactive aromatic compounds, such as indole derivatives , which have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other bioactive compounds, it’s plausible that it may interact with its targets in a similar manner. For instance, indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The molecular and cellular effects of this compound are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives have been found to exhibit a variety of biological activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound this compound is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)phenyl]methanol typically involves the reduction of (4-chlorophenyl)(phenyl)methanone using sodium borohydride in methanol at room temperature. This reaction yields the corresponding alcohol in excellent yields . The reaction can be summarized as follows: [ \text{(4-chlorophenyl)(phenyl)methanone} + \text{NaBH}_4 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the use of appropriate safety and handling measures.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3-(4-Chlorophenyl)phenyl]methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(4-Chlorophenyl)phenyl]methanol is unique due to its specific arrangement of phenyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(4-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRGFIOYXJHTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362706
Record name [3-(4-chlorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-39-2
Record name [3-(4-chlorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-chlorophenyl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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